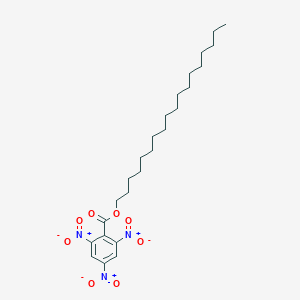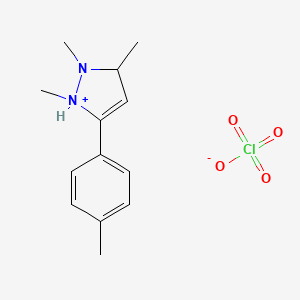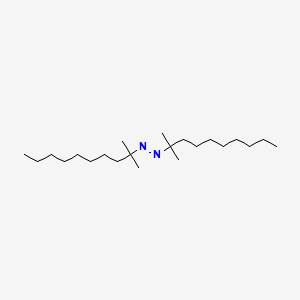
Octadecyl 2,4,6-trinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C₂₅H₃₉N₃O₈ and a molecular weight of 509.5925 g/mol It is an ester derived from benzoic acid, specifically 2,4,6-trinitrobenzoic acid, and octadecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles in an appropriate solvent, often under mild heating.
Major Products:
Hydrolysis: 2,4,6-trinitrobenzoic acid and octadecanol.
Reduction: 2,4,6-triaminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Octadecyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Octadecyl 2,4,6-trinitrobenzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Octadecyl benzoate: Similar ester structure but lacks the nitro groups.
2,4,6-trinitrobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-nitrobenzoate: Contains only one nitro group instead of three.
Uniqueness: Octadecyl 2,4,6-trinitrobenzoate is unique due to the presence of three nitro groups, which impart distinct chemical properties such as increased reactivity and potential for multiple functionalizations. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
53848-85-4 |
|---|---|
Molekularformel |
C25H39N3O8 |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
octadecyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C25H39N3O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-25(29)24-22(27(32)33)19-21(26(30)31)20-23(24)28(34)35/h19-20H,2-18H2,1H3 |
InChI-Schlüssel |
CGORFWQDTSXTMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)

![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)





